molecular formula C20H13NO2 B15439806 7H-Dibenzo(c,g)carbazole-3,4-diol CAS No. 78448-11-0

7H-Dibenzo(c,g)carbazole-3,4-diol

Cat. No.: B15439806
CAS No.: 78448-11-0
M. Wt: 299.3 g/mol
InChI Key: ZGHXHXMENZAFJR-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon and Nitrogen-Containing Heterocycle Research

7H-Dibenzo(c,g)carbazole is structurally a fusion of a carbazole (B46965) nucleus with two benzene (B151609) rings, placing it at the intersection of research on polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles. sigmaaldrich.com Like many PAHs, its carcinogenic activity is not inherent to the parent molecule but is a consequence of metabolic activation. nih.gov The introduction of a nitrogen atom into the polycyclic aromatic system, creating a carbazole structure, influences the electronic properties and metabolic fate of the molecule compared to its homocyclic counterparts. nih.gov Research into compounds like DBC is critical for understanding the structure-activity relationships that govern the carcinogenicity of this diverse class of environmental contaminants.

Role as a Key Metabolite in Environmental Carcinogen Biotransformation

The biotransformation of xenobiotics like DBC is primarily carried out by cytochrome P450 (CYP) enzymes. nih.govnih.gov These enzymes introduce oxygen atoms into the aromatic rings, leading to the formation of various metabolites, including phenols and dihydrodiols. nih.govnih.gov While several metabolic pathways exist for DBC, the formation of dihydrodiols is a critical step in the classical pathway of PAH activation.

In vitro studies using liver microsomes from mice and rats have identified a dihydrodiol metabolite of DBC, which has been tentatively identified as 7H-Dibenzo(c,g)carbazole-3,4-diol (also referred to as 3,4-dihydroxy-3,4-dihydro-DBC). nih.gov Although it is a minor metabolite, constituting about 4-6% of the total metabolites in these experimental systems, its significance lies in its position as a crucial intermediate. nih.gov The formation of this diol is sensitive to inhibitors of microsomal epoxide hydrolase, confirming its origin from an epoxide precursor. nih.gov

The table below summarizes the major metabolites of 7H-Dibenzo(c,g)carbazole identified in in vitro studies.

MetaboliteRelative AbundancePrecursor/Product Relationship
5-OH-DBC~60%Major phenolic metabolite
3-OH-DBC~14%Dehydration product of this compound
This compound ~4-6%Precursor to 3-OH-DBC and DBC-3,4-dione
2-OH-DBCMinorPhenolic metabolite
4-OH-DBCMinorPhenolic metabolite
6-OH-DBCMinorPhenolic metabolite

Data sourced from in vitro metabolism studies using mouse and rat liver microsomes. nih.gov

Overview of Research Trajectories on Metabolic Activation and Molecular Interactions

Research into the metabolic activation of DBC has followed several trajectories, with a significant focus on the pathways that lead to the formation of DNA-reactive species. One major proposed pathway involves the oxidation of the 3,4-double bond to form an epoxide, which is then hydrolyzed by epoxide hydrolase to yield this compound. nih.gov

This diol is not the ultimate carcinogen but serves as a precursor to a more reactive species. Further metabolic oxidation of the diol can lead to the formation of a highly reactive bay-region diol epoxide or, alternatively, oxidation to an o-quinone, specifically 7H-dibenzo[c,g]carbazole-3,4-dione . nih.gov

The research trajectory for understanding the molecular interactions of this compound and its derivatives has centered on:

Synthesis and Characterization: The synthesis of authentic standards of DBC metabolites, including phenolic derivatives and the dione (B5365651), has been crucial for their identification in biological samples. nih.govnih.gov

DNA Adduct Formation: A significant area of investigation has been the reaction of the ultimate reactive metabolites with DNA. It has been hypothesized that DBC can be metabolically activated by oxidation to reactive o-quinones, which can then form stable and depurinating DNA adducts. nih.gov Studies have demonstrated the formation of covalent adducts between DBC-3,4-dione and nucleic acid bases. nih.gov The major DNA adduct found in the liver of mice treated with DBC-3,4-dione matched one of the adducts formed in mice treated with the parent compound, DBC, providing strong evidence for this activation pathway. nih.gov

Mutagenesis and Carcinogenesis: The mutagenic potential of DBC and its derivatives has been assessed in various systems. Studies have shown that DBC is a potent mutagen and carcinogen, inducing tumors in multiple organs in experimental animals. inchem.orgnih.govnih.govepa.gov The formation of DNA adducts by metabolites derived from this compound is considered a key initiating event in its carcinogenic activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78448-11-0

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene-6,7-diol

InChI

InChI=1S/C20H13NO2/c22-17-10-7-13-14(20(17)23)6-9-16-19(13)18-12-4-2-1-3-11(12)5-8-15(18)21-16/h1-10,21-23H

InChI Key

ZGHXHXMENZAFJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=C4C=CC(=C5O)O

Origin of Product

United States

Synthetic Methodologies for 7h Dibenzo C,g Carbazole 3,4 Diol and Its Reactive Intermediates

Chemoenzymatic Synthesis Approaches for Stereoselective Production

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to produce specific enantiomers of diol metabolites. The metabolism of DBC in vivo is primarily mediated by cytochrome P450 (CYP) enzymes, which can be harnessed for in vitro synthesis.

Microsomal fractions from the livers of rodents, particularly those pre-treated with CYP inducers like 3-methylcholanthrene, have been instrumental in producing DBC metabolites. nih.gov In these systems, DBC is oxidized to form arene oxides, which are subsequently hydrated by microsomal epoxide hydrolase to yield dihydrodiols. One of the key metabolites produced through this method has been identified as 3,4-dihydroxy-3,4-dihydro-7H-dibenzo[c,g]carbazole (DBC-3,4-diol). nih.gov The formation of this diol is sensitive to inhibitors of epoxide hydrolase, such as 1,1,1-trichloropropene oxide, confirming its enzymatic production pathway. nih.gov

While full chemoenzymatic synthesis from simple precursors is an area of ongoing research, a notable biotransformation system using a trio of enzymes—NzsH, NzsJ, and NzsI—has been developed for the synthesis of other carbazole (B46965) derivatives. mdpi.com This system utilizes indole-3-pyruvate and various acyl donors to construct the carbazole skeleton, demonstrating the potential for enzymatic synthesis of complex carbazoles. mdpi.com Adapting such systems could offer a future pathway for the stereoselective production of DBC-3,4-diol.

The table below summarizes the key enzymes and their roles in the chemoenzymatic generation of DBC metabolites.

Enzyme/SystemRoleKey FindingsReference
Rodent Liver Microsomes (CYP enzymes & Epoxide Hydrolase)Oxidation of DBC and subsequent hydration of the epoxide intermediate.Production of 3,4-dihydroxy-3,4-dihydro-DBC as a minor but significant metabolite. nih.gov
NzsH, NzsJ, NzsI Enzyme SystemBiosynthesis of the carbazole scaffold from indole (B1671886) precursors.Demonstrates the feasibility of using a multi-enzyme system for carbazole synthesis. mdpi.com

Organic Synthesis of Diol and Subsequent Diol Epoxide Analogs for Research Purposes

Organic synthesis provides a means to produce larger quantities of DBC-3,4-diol and its further activated forms, the diol epoxides, which are essential for toxicological and mutagenicity studies. The synthesis of authentic standards of DBC metabolites is critical for their unambiguous identification in biological samples. nih.gov

The synthesis of hydroxylated derivatives of DBC, such as 2-OH-DBC, 3-OH-DBC, and 4-OH-DBC, has been achieved and these compounds serve as crucial reference standards. nih.gov The dehydration of synthetically or enzymatically produced DBC-3,4-diol is known to yield 3-OH-DBC, providing an indirect confirmation of the diol's structure. nih.gov

The synthesis of diol epoxides, the ultimate carcinogenic metabolites of many polycyclic aromatic hydrocarbons, typically involves a multi-step process starting from the parent aromatic compound. While a specific detailed synthesis for 7H-Dibenzo(c,g)carbazole-3,4-diol epoxide is not extensively documented in publicly available literature, the general synthetic strategy would involve the initial formation of the 3,4-double bond, followed by dihydroxylation to form the diol, and subsequent epoxidation of the vicinal double bond.

Furthermore, synthetic routes have been developed for various derivatives of DBC, including nitrated and N-acetylated forms, which are used to explore the impact of different functional groups on the molecule's biological activity. acs.org These synthetic efforts provide a foundational knowledge base that can be applied to the more complex synthesis of diol epoxides.

Preparation of Deuterated Analogs for Mechanistic Investigations

Deuterated analogs of DBC and its metabolites are invaluable tools for mechanistic studies, particularly for use as internal standards in mass spectrometry-based quantification and for elucidating metabolic pathways. Isotopic labeling can help to trace the fate of the molecule in biological systems and to understand the mechanisms of enzymatic reactions.

A general and efficient method for the deuteration of carbazole compounds has been developed, which can be adapted for the synthesis of deuterated DBC. google.com This method involves a direct hydrogen-deuterium exchange reaction on the carbazole structure using deuterium (B1214612) water as the deuterium source and a fluorine-containing acid as a catalyst in a 1,4-dioxane (B91453) solvent. google.com This approach is cost-effective and avoids the use of expensive deuterated reagents. google.com

The following table outlines a general procedure for the deuteration of carbazole compounds, which could be applied to DBC.

StepDescriptionReagents and ConditionsReference
1Mixing of ReactantsCarbazole compound, fluoric acid catalyst, deuterium water, and 1,4-dioxane solvent are combined in a reactor. google.com
2ReactionThe mixture is heated to facilitate the hydrogen-deuterium exchange. google.com
3IsolationThe deuterated product is isolated from the reaction mixture. google.com

While the specific synthesis of deuterated this compound has not been detailed, the synthesis would likely involve the deuteration of the parent DBC molecule first, followed by the chemoenzymatic or organic synthesis steps to introduce the diol functionality as described in the sections above. The use of ³H-labeled DBC in metabolic studies has also been reported, highlighting the importance of isotopic labeling in this field of research. nih.gov

Metabolic Biotransformation Pathways of 7h Dibenzo C,g Carbazole Dbc to 7h Dibenzo C,g Carbazole 3,4 Diol

Enzymatic Formation of 7H-Dibenzo[c,g]carbazole-3,4-diol

The conversion of DBC to its 3,4-diol metabolite is a multi-step enzymatic process primarily occurring in the liver. This biotransformation is initiated by oxidation reactions catalyzed by cytochrome P450 enzymes, followed by hydrolysis of the resulting epoxide intermediate.

Role of Cytochrome P450 Enzymes in Initial Oxidation

The initial and rate-limiting step in the metabolism of DBC is its oxidation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nist.gov These enzymes introduce an oxygen atom into the DBC molecule, making it more water-soluble and facilitating further metabolic reactions.

Several CYP isoforms have been implicated in the metabolism of DBC. In particular, human CYP1A1 and CYP3A4 have been shown to be involved in the biotransformation of DBC. nih.govnih.gov Computational studies focusing on human CYP1A1 have provided insights into the mechanism, suggesting that DBC binds to the enzyme in a "reactive" conformation. nih.gov This binding facilitates an electrophilic addition-rearrangement mechanism, leading to the oxidation of the carbazole (B46965) ring. nih.gov While these studies have identified the C5 position as a dominant site for metabolism, oxidation at other positions, including the 3,4-bond, also occurs, leading to the formation of various metabolites. nih.gov

Epoxide Hydrolase-Mediated Hydrolysis of Intermediates

Following the initial oxidation by CYP enzymes, an unstable and reactive epoxide intermediate, 7H-Dibenzo[c,g]carbazole-3,4-oxide, is formed. This epoxide is then hydrolyzed by the enzyme epoxide hydrolase. This enzymatic hydrolysis involves the addition of a water molecule to the epoxide ring, resulting in the formation of the more stable 7H-Dibenzo[c,g]carbazole-3,4-diol.

The crucial role of epoxide hydrolase in this pathway has been demonstrated in studies where the use of epoxide hydrolase inhibitors, such as 1,1,1-trichloropropene-2,3-oxide (TCPO), led to a decrease in the formation of the dihydrodiol. nih.gov This inhibition confirms that the diol is indeed a product of epoxide hydrolysis.

Stereochemical Outcomes of Diol Formation

The enzymatic processes involved in the formation of dihydrodiols from polycyclic aromatic hydrocarbons (PAHs) are often stereospecific, resulting in the formation of specific stereoisomers. For many PAHs, the action of epoxide hydrolase on the initial epoxide intermediate results in the formation of trans-dihydrodiols. nih.gov

While specific studies on the stereochemistry of 7H-Dibenzo[c,g]carbazole-3,4-diol are limited, research on related PAHs indicates a preference for the formation of certain enantiomers. For instance, with several other PAHs, the (+)-[S,S]-isomer is the preferentially formed trans-dihydrodiol. nih.gov It is plausible that the metabolism of DBC follows a similar stereochemical course, though further investigation is required for definitive confirmation.

In Vitro Studies on 7H-Dibenzo[c,g]carbazole-3,4-diol Formation

The metabolic pathways of DBC have been extensively studied using various in vitro systems, which allow for a detailed examination of metabolite formation under controlled conditions.

Use of Hepatic Microsomes and Recombinant Enzyme Systems

Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, are a primary tool for studying drug and xenobiotic metabolism. These preparations contain a high concentration of CYP enzymes and epoxide hydrolase. In vitro studies using liver microsomes from mice and rats have successfully demonstrated the metabolism of DBC to a range of products, including a dihydrodiol tentatively identified as 3,4-dihydroxy-3,4-dihydro-DBC. nih.govinchem.orgnih.gov

The table below summarizes the key metabolites of DBC identified in microsomal studies.

Metabolite ClassSpecific Metabolites IdentifiedReference
Monohydroxylated derivatives (phenols)2-OH-DBC, 3-OH-DBC, 4-OH-DBC, 5-OH-DBC, 6-OH-DBC nih.gov
Dihydrodiols3,4-dihydroxy-3,4-dihydro-DBC nih.gov

In addition to microsomal systems, studies utilizing human liver cell lines, such as HepG2, have also been employed to investigate DBC metabolism. nih.gov These cell-based models provide a more integrated view of the metabolic processes as they occur within a cellular context.

Quantitative Analysis of Diol Formation Kinetics

Quantitative analysis of the metabolites formed during in vitro incubations provides valuable information about the relative importance of different metabolic pathways. In studies with liver microsomes from 3-methylcholanthrene-treated mice and rats, the 3,4-dihydrodiol was found to be a minor metabolite, constituting approximately 4-6% of the total extractable metabolites. nih.gov The major metabolites were phenolic derivatives, with 5-OH-DBC being the most abundant. nih.gov

The table below presents the relative abundance of the major DBC metabolites in these microsomal studies.

MetaboliteRelative Abundance (%)Reference
5-OH-DBC (including dimer)60 nih.gov
3-OH-DBC14 nih.gov
3,4-dihydroxy-3,4-dihydro-DBC4-6 nih.gov

While these studies provide a quantitative overview of metabolite distribution, detailed kinetic parameters for the formation of 7H-Dibenzo[c,g]carbazole-3,4-diol, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), have not been extensively reported in the available literature. Further research is needed to fully characterize the enzymatic kinetics of this specific metabolic transformation.

Identification of Other Relevant Metabolites in the 3,4-Region

In addition to the formation of the 3,4-dihydrodiol and the subsequent 3,4-diol, in vitro metabolic studies of DBC using liver microsomes have identified several other metabolites, including phenolic derivatives in the 3,4-region. The major metabolites identified were 5-OH-DBC and 3-OH-DBC, while 2-OH-DBC, 4-OH-DBC, and 6-OH-DBC were found as minor metabolic products. nih.gov The identification of these metabolites was achieved through techniques such as high-pressure liquid chromatography (HPLC), thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov

The table below summarizes the key metabolites of 7H-Dibenzo(c,g)carbazole identified in the 3,4-region and other positions based on in vitro studies.

Metabolite NameRegion of MetabolismRelative Abundance
3-OH-DBC3-positionMajor
4-OH-DBC4-positionMinor
3,4-dihydroxy-3,4-dihydro-DBC3,4-positionMinor
5-OH-DBC5-positionMajor
2-OH-DBC2-positionMinor
6-OH-DBC6-positionMinor

Molecular Mechanisms of Activation and Reactivity of 7h Dibenzo C,g Carbazole 3,4 Diol

Formation of Reactive Diol Epoxides from 7H-Dibenzo(c,g)carbazole-3,4-diol

The transformation of this compound into a diol epoxide is a critical step in its metabolic activation. This process is catalyzed by cytochrome P450 (CYP) enzymes and results in the formation of stereoisomeric products with distinct chemical and biological properties.

Cytochrome P450-Dependent Epoxidation of the Diol Moiety

The metabolic activation of DBC is initiated by CYP enzymes, which are a superfamily of monooxygenases. nih.gov While the complete biotransformation pathways of DBC are not fully elucidated, it is understood that CYP enzymes play a pivotal role. nih.gov The formation of this compound itself is a result of the action of CYP enzymes to form an initial epoxide, followed by hydrolysis by epoxide hydrolase.

The subsequent and crucial step in the activation cascade is the epoxidation of the 3,4-diol metabolite. This reaction is also catalyzed by CYP enzymes, which introduce an epoxide ring adjacent to the diol group, specifically in the "bay region" of the molecule. This bay region, a sterically hindered area of the molecule, is a common site for the formation of highly carcinogenic diol epoxides in many PAHs. The resulting this compound epoxide is considered a likely ultimate carcinogenic metabolite of DBC.

Stereoisomerism of the Resulting Diol Epoxides (e.g., anti- and syn-isomers)

The epoxidation of the diol can result in the formation of two diastereomeric diol epoxides: the syn-isomer and the anti-isomer. This stereoisomerism arises from the relative orientation of the epoxide oxygen with respect to the hydroxyl groups on the dihydrodiol ring.

syn-isomer: The epoxide oxygen is on the same side (cis) of the plane of the aromatic ring as the benzylic hydroxyl group.

anti-isomer: The epoxide oxygen is on the opposite side (trans) of the plane of the aromatic ring as the benzylic hydroxyl group.

For many well-studied PAHs, such as benzo[a]pyrene (B130552), the anti-diol epoxide is often the more tumorigenic isomer. nih.gov The absolute configuration of these stereoisomers is also a critical determinant of their biological activity. nih.gov While the specific stereoisomers of this compound epoxide that are formed and their relative tumorigenicity have not been definitively established in the available literature, the principles of syn- and anti-isomer formation are fundamental to the understanding of PAH and N-heterocyclic aromatic hydrocarbon activation.

Electrophilic Nature and Chemical Stability of Diol Epoxides

The high reactivity of diol epoxides stems from the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, which leads to its opening. The electrophilic nature of the diol epoxide is what drives its reaction with biological nucleophiles such as DNA. The ease of ring-opening is influenced by the electronic properties of the molecule and the stability of the resulting carbocation intermediate. nih.gov

The chemical stability of diol epoxides is a balance between being stable enough to reach their cellular targets and reactive enough to form adducts. The rate of hydrolysis, or reaction with water, is a key measure of their stability. Studies on analogous compounds like benzo[a]pyrene diol epoxide have shown that these molecules can form physically bound complexes with DNA prior to covalent reaction, which can influence their reactivity and the types of adducts formed. nih.gov

The formation of DNA adducts by the reactive metabolites of DBC is a critical event in its carcinogenicity. The covalent binding of the diol epoxide to nucleophilic sites on DNA bases can lead to mutations during DNA replication if not repaired. Research has shown that DBC can be metabolically activated to form o-quinones, which are also reactive species that can form DNA adducts. nih.gov This suggests that multiple activation pathways may contribute to the genotoxicity of DBC.

Regioselectivity and Stereoselectivity in the Activation Cascade

The metabolic activation of this compound is characterized by both regioselectivity and stereoselectivity, which are determined by the specific CYP enzymes involved and the substrate's structure.

Regioselectivity refers to the preference for reaction at a particular position on the molecule. In the context of diol epoxidation, this relates to which double bond is epoxidized. For many PAHs, epoxidation in the bay region is favored, leading to the formation of highly reactive diol epoxides.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The active sites of CYP enzymes are chiral environments, which can lead to the selective formation of specific enantiomers and diastereomers of the diol epoxides. As mentioned, the relative orientation of the epoxide and hydroxyl groups (syn vs. anti) is a key aspect of this stereoselectivity and has significant implications for the biological activity of the resulting metabolite. nih.gov

While the precise regioselectivity and stereoselectivity of the epoxidation of this compound have not been fully elucidated, studies on the DNA adducts formed from the parent compound in various tissues suggest that different metabolic pathways and, consequently, different reactive intermediates may be favored in different organs.

Interaction of 7h Dibenzo C,g Carbazole 3,4 Diol Metabolites with Deoxyribonucleic Acid Dna

DNA Adduct Formation by 7H-Dibenzo(c,g)carbazole-3,4-diol Diol Epoxides

The metabolic activation of 7H-dibenzo[c,g]carbazole can proceed through the formation of dihydrodiols, which are subsequently oxidized to highly reactive diol epoxides. These epoxides are electrophilic and can react with nucleophilic sites on DNA bases, forming stable covalent adducts. While the diol epoxide pathway is a well-established mechanism of activation for many polycyclic aromatic hydrocarbons, the direct evidence for DNA adduct formation by the diol epoxides of 7H-dibenzo[c,g]carbazole-3,4-diol is still an area of ongoing research. However, studies on the metabolites of DBC provide significant insights into the formation of related adducts.

Research has successfully identified and characterized covalent adducts formed from the reaction of a related metabolite, 7H-dibenzo[c,g]carbazole-3,4-dione, with nucleosides. epa.govnih.gov Through techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, several distinct adducts have been elucidated. epa.govnih.gov

Notably, the reaction with 2'-deoxyguanosine (B1662781) (dGuo) yielded two conformational isomers of N2-[3,4-dihydroxy-DBC-1-yl]-dGuo. epa.govnih.gov This indicates that the diol structure can indeed become covalently attached to guanine (B1146940). In addition to the guanine adducts, reactions with other nucleobases have been observed. Adducts with adenine (B156593) (Ade) and cytosine (Cyt) have been characterized as 7-[3,4-dione-DBC-1-yl]-Ade, N4-[3,4-dione-DBC-1-yl]-Cyt, and 5-[3,4-dione-DBC-1-yl]-Cyt. epa.govnih.gov The formation of these adducts underscores the reactivity of DBC metabolites towards various sites on DNA.

Table 1: Characterized DNA Adducts of 7H-Dibenzo[c,g]carbazole-3,4-dione

Nucleobase Adduct Structure
Deoxyguanosine (dGuo) Two conformational isomers of N2-[3,4-dihydroxy-DBC-1-yl]-dGuo
Adenine (Ade) 7-[3,4-dione-DBC-1-yl]-Ade
Cytosine (Cyt) N4-[3,4-dione-DBC-1-yl]-Cyt
Cytosine (Cyt) 5-[3,4-dione-DBC-1-yl]-Cyt

Data sourced from Xue et al. (2002). epa.govnih.gov

The stereochemistry of diol epoxides, which can exist as syn- and anti-diastereomers, plays a crucial role in their reactivity and the structure of the resulting DNA adducts. For many polycyclic aromatic hydrocarbons, the anti-diol epoxide is often more tumorigenic. In the case of the N2-[3,4-dihydroxy-DBC-1-yl]-dGuo adducts, the identification of two distinct conformational isomers suggests that the stereochemistry of the diol precursor influences the final structure of the adduct. epa.govnih.gov These isomers likely arise from the different spatial arrangements of the DBC moiety relative to the deoxyribose sugar, which can be influenced by the initial stereochemistry of the attacking epoxide. However, a detailed analysis directly linking the specific stereoisomers of 7H-dibenzo[c,g]carbazole-3,4-diol epoxide to the observed adduct conformations is not yet available in the reviewed literature.

The primary site of adduction for the diol metabolite of DBC has been identified as the exocyclic amino group of guanine. Specifically, the N2 position of guanine is a major target, leading to the formation of N2-[3,4-dihydroxy-DBC-1-yl]-dGuo. epa.govnih.gov This is consistent with the behavior of many other bulky carcinogens.

In addition to the N2 of guanine, studies with the related 3,4-dione metabolite have shown adduction at other sites, including the N4 and C5 positions of cytosine and the C7 position of adenine. epa.govnih.gov The N7 atom of guanine is another highly nucleophilic site and a common target for chemical carcinogens, though specific evidence for its adduction by 7H-dibenzo[c,g]carbazole-3,4-diol epoxide is not detailed in the available research.

Table 2: Identified Sites of Adduction for 7H-Dibenzo[c,g]carbazole-3,4-dione Metabolites

Nucleobase Site of Adduction
Guanine N2
Adenine C7
Cytosine N4, C5

Data sourced from Xue et al. (2002). epa.govnih.gov

Conformational Changes in DNA Induced by Adducts

The covalent binding of a bulky molecule like a 7H-dibenzo[c,g]carbazole-3,4-diol metabolite to a DNA base is expected to cause significant distortion of the DNA double helix. While direct structural studies, such as NMR or X-ray crystallography, on DNA modified by these specific adducts are limited, insights can be drawn from structurally similar carcinogens. For instance, the adduct of the potent carcinogen dibenzo[a,l]pyrene (B127179) with guanine has been shown to intercalate into the DNA from the minor groove, leading to a disruption of the Watson-Crick base pairing. nih.gov Such a conformational change can interfere with DNA replication and transcription, leading to mutations. It is plausible that the adducts of 7H-dibenzo[c,g]carbazole-3,4-diol would induce similar significant local distortions in the DNA structure.

Kinetics of Adduct Formation and Removal in Experimental Systems

The balance between the formation of DNA adducts and their removal by cellular repair mechanisms is a critical determinant of carcinogenic outcome. Studies on DBC and its derivatives in rat liver progenitor cells have shown that DNA damage can persist for extended periods. For DBC-treated cells, a relatively high level of DNA damage was observed up to 48 hours after exposure, suggesting that the repair of these adducts may be slow or inefficient. researchgate.net In contrast, for some methylated derivatives, the level of DNA strand breaks returned to near background levels within 24 hours. researchgate.net The persistence of adducts increases the likelihood of mutations becoming fixed in the genome during DNA replication. However, specific kinetic data on the rates of formation and repair for adducts derived from 7H-dibenzo[c,g]carbazole-3,4-diol are not yet available.

Mechanistic Aspects of Genotoxicity and Mutagenicity Induced by 7h Dibenzo C,g Carbazole 3,4 Diol Metabolites

Molecular Pathways Leading to DNA Damage Response Activation

The formation of covalent adducts between the reactive metabolites of DBC-3,4-diol and DNA bases represents a significant form of cellular damage that triggers the DNA Damage Response (DDR). This complex signaling network is essential for maintaining genomic integrity. The presence of bulky DBC-DNA adducts and the generation of DNA strand breaks during their processing are potent activators of the DDR. nih.govmdpi.com

Key events in the activation of the DDR by DBC metabolites include:

Sensor Protein Activation : The initial recognition of DNA lesions, such as bulky adducts that distort the DNA helix, is performed by sensor proteins. In the context of bulky adducts, this often involves the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways.

Phosphorylation Cascades : Upon activation, these kinases phosphorylate a host of downstream targets to orchestrate the cellular response. Studies on the parent compound DBC have demonstrated that its exposure leads to the phosphorylation of two critical proteins:

p53 Tumor Suppressor Protein : Phosphorylation stabilizes and activates p53, a central transcription factor in the DDR. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death). nih.gov The induction of apoptosis has been observed in human liver cell lines that are capable of metabolizing DBC, linking metabolic activation to this p53-mediated outcome. researchgate.net

Histone H2AX : The phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX, is one of the earliest events following the formation of DNA double-strand breaks. mdpi.com γH2AX acts as a beacon, flanking the site of damage and recruiting a multitude of DNA repair and signaling factors to form localized foci. The detection of γH2AX phosphorylation after DBC treatment confirms the induction of severe DNA damage, likely including strand breaks. nih.gov

The activation of these pathways underscores the cell's recognition of DBC-diol-derived DNA adducts as a serious threat to genomic stability, initiating a response aimed at mitigating the damage.

Mutational Spectra Analysis Induced by Specific Diol Epoxide Adducts

The mutations that arise from DNA damage are not random; they often bear a "signature" characteristic of the causative agent. This signature is the result of the specific type of DNA adduct formed, its location in the genome, and how it is processed by the cellular machinery of replication and repair.

While a comprehensive mutational signature analysis specifically for the 7H-Dibenzo(c,g)carbazole-3,4-diol epoxide is not extensively documented, valuable insights can be drawn from studies on the parent compound and structurally similar polycyclic aromatic hydrocarbons (PAHs).

A large-scale study investigating the mutational signatures of various environmental agents reported that, under the specific conditions tested, 7H-Dibenzo(c,g)carbazole (DBC) did not induce a significant number of mutations to generate a characteristic signature. nih.gov This contrasts with other PAHs like Benzo(a)pyrene (BaP) and its reactive diol epoxide (BPDE), which produce distinct signatures. nih.gov The signature for BPDE is dominated by G→T (G:C to T:A) transversions. nih.gov Given that the diol epoxide of DBC is also a bulky adduct that forms primarily at guanine (B1146940) and adenine (B156593) residues, it is hypothesized that its primary mutational consequence would also be G→T transversions. These mutations are thought to arise when DNA polymerase misinserts an adenine opposite the adducted guanine during replication (see 6.2.2).

The table below summarizes the adducts formed from a related reactive metabolite, DBC-3,4-dione, with various nucleic acid bases and nucleosides, indicating the primary targets for adduction. nih.gov

Reactive MetaboliteNucleic Acid TargetResulting Adduct
DBC-3,4-dioneAdenine (Ade)7-[3,4-dione-DBC-1-yl]-Ade
DBC-3,4-dioneCytosine (Cyt)N⁴-[3,4-dione-DBC-1-yl]-Cyt
DBC-3,4-dioneCytosine (Cyt)5-[3,4-dione-DBC-1-yl]-Cyt
DBC-3,4-dione2'-deoxyguanosine (B1662781) (dGuo)N²-[3,4-dihydroxy-DBC-1-yl]-dGuo
DBC-3,4-dioneGuanosine (Guo)N²-[3,4-dihydroxy-DBC-1-yl]-Guo

Data sourced from a study on the covalent adducts of 7H-dibenzo[c,g]carbazole-3,4-dione. nih.gov

When a replicative DNA polymerase encounters a bulky adduct, such as that formed by the DBC-3,4-diol epoxide, it typically stalls. This blockage can lead to replication fork collapse and cell death if not resolved. To overcome this, cells employ a DNA damage tolerance (DDT) mechanism known as translesion synthesis (TLS).

TLS utilizes specialized, low-fidelity DNA polymerases that can replicate across damaged DNA templates. A common mechanism for generating mutations from bulky adducts on guanine is the "A-rule," where TLS polymerases preferentially incorporate an adenine opposite the non-instructional, damaged base. During the subsequent round of replication, this misincorporated adenine pairs with thymine, completing the G→T transversion. While specific TLS polymerases involved in bypassing DBC adducts have not been definitively identified, this error-prone bypass mechanism is a major source of mutations for bulky chemical carcinogens.

Interference with DNA Replication and Transcription Fidelity

The presence of bulky DBC-diol-derived adducts in the DNA template poses a significant physical obstacle to the processive action of both DNA and RNA polymerases. This steric hindrance can have profound consequences for cellular function:

Inhibition of DNA Replication : As mentioned, the stalling of the replication machinery at an adduct site is a primary effect. This can lead to the incomplete duplication of the genome. Studies have shown that DBC can inhibit DNA synthesis in human cell lines, an effect that correlates with the cell line's ability to metabolize the compound and form DNA adducts. researchgate.net Persistent replication blockage can lead to the generation of double-strand breaks and large-scale chromosomal aberrations.

Inhibition of Transcription : Similarly, RNA polymerase can be blocked by DNA adducts located within the transcribed sequence of a gene. This leads to truncated mRNA transcripts and a failure to produce the corresponding protein. This transcription-coupled damage is a potent signal for initiating a specific DNA repair pathway (see 6.4). The resulting decrease in the availability of essential proteins can disrupt cellular homeostasis and contribute to cytotoxicity.

Role of DNA Repair Pathways in Modulating Adduct Persistence

The persistence of DNA adducts is a key determinant of their mutagenic and carcinogenic potential. The cell possesses multiple DNA repair pathways to remove different types of damage. For bulky, helix-distorting adducts derived from DBC-3,4-diol, the principal defense mechanism is Nucleotide Excision Repair (NER). nih.gov

NER is a versatile pathway that recognizes and removes a wide variety of lesions that disrupt the DNA double helix. The process involves the recognition of the distortion, excision of a short, single-stranded DNA segment containing the adduct, and synthesis of a new, error-free strand using the intact complementary strand as a template. nih.govyoutube.com

However, the efficiency of NER is not uniform for all adducts. Several factors can influence the rate of repair:

Adduct Structure and Conformation : The precise chemical structure of the adduct and its position within the DNA helix can affect its recognition by NER proteins. Some adducts may be "stealthy," causing minimal distortion and thus evading efficient detection and repair. nih.gov

Sequence Context : The DNA sequence surrounding the adduct can also impact repair efficiency.

While Base Excision Repair (BER) is primarily responsible for removing small, non-helix-distorting lesions, its role in repairing bulky DBC adducts is considered minor. However, some DNA glycosylases in the BER pathway can recognize certain alkylation damages, though the efficiency decreases dramatically with increasing adduct size. furman.edu The persistence of DBC-3,4-diol-derived adducts due to inefficient or saturated repair is a critical factor that increases the probability of these lesions being present during DNA replication, ultimately leading to the fixation of mutations.

Analytical and Spectroscopic Methodologies for Research on 7h Dibenzo C,g Carbazole 3,4 Diol and Its Metabolites

Chromatographic Separation Techniques for Metabolite Profiling (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation and profiling of DBC metabolites. These techniques allow for the isolation of various metabolic products from complex biological matrices, such as liver microsomal incubations. nih.gov

In studies of DBC metabolism, HPLC has been successfully employed to separate various phenolic derivatives from extracts of rat liver preparations. nih.gov For instance, researchers have used HPLC to isolate and identify metabolites like 2-hydroxy-DBC and 3-hydroxy-DBC. nih.gov The separation is typically achieved using a reversed-phase column with a gradient elution system, often involving a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

The higher resolution and sensitivity of UPLC systems offer significant advantages in metabolite profiling, enabling the separation of closely related isomers and the detection of low-abundance metabolites. The use of smaller particle size columns in UPLC leads to sharper peaks and faster analysis times compared to traditional HPLC.

Table 1: HPLC and UPLC in DBC Metabolite Research

TechniqueApplicationKey Findings
HPLC Separation of DBC metabolites from rat liver microsomal incubations. nih.govSuccessful isolation and identification of 2-hydroxy-DBC and 3-hydroxy-DBC. nih.gov
HPLC Isolation of DBC-nucleic acid adducts from reaction mixtures. nih.govEnabled the purification of nine different adducts for further characterization. nih.gov
UPLC Not explicitly detailed in the provided search results for DBC-3,4-diol, but its principles suggest it would offer enhanced resolution and speed over HPLC for metabolite separation.

Mass Spectrometry for Structural Elucidation and Quantification of Metabolites and DNA Adducts (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerhouse for the structural elucidation and quantification of DBC metabolites and their DNA adducts. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of unknown compounds. nih.govnih.gov

In the investigation of DBC, MS has been instrumental in identifying metabolites by comparing their mass spectra with those of authentic standards. nih.gov Collision-activated dissociation (CAD) within a mass spectrometer can be used to fragment ions, providing valuable structural information about the molecule. nih.gov For example, the structures of adducts formed between DBC-3,4-dione (an oxidized metabolite of DBC) and various nucleosides have been elucidated using MS techniques. nih.gov

LC-MS/MS is particularly powerful for quantitative analysis, allowing for the sensitive detection of specific metabolites and DNA adducts in biological samples. This is crucial for understanding the extent of DNA damage caused by carcinogenic metabolites. The quantification of targeted metabolites, even those present in trace amounts or as structural isomers, is a significant challenge that advanced MS techniques are helping to overcome. springernature.com

Table 2: Mass Spectrometry Applications in DBC Research

TechniqueApplicationKey Findings
MS Identification of DBC metabolites. nih.govConfirmed the identity of metabolites by comparing their mass spectra with authentic standards. nih.gov
MS with CAD Structural elucidation of DBC-nucleic acid adducts. nih.govProvided detailed structural information on nine different adducts. nih.gov
HRMS Determination of elemental composition. nih.govEnabled accurate mass measurements for confident identification of adducts. nih.gov
LC-MS/MS Quantification of metabolites and DNA adducts.Allows for sensitive and specific measurement of target analytes in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of Synthetic Intermediates and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical characterization of synthetic intermediates and the final adducts of DBC. Both one-dimensional (¹H NMR) and two-dimensional (e.g., COSY) NMR experiments are employed to determine the precise connectivity and spatial arrangement of atoms within a molecule. nih.gov

For instance, the complete characterization of several hydroxylated derivatives of DBC, such as 2-OH-DBC, 3-OH-DBC, and 4-OH-DBC, has been achieved using high-resolution NMR spectroscopy. nih.gov Furthermore, NMR was crucial in the chemical structural elucidation of nine different DBC-nucleic acid adducts, including the characterization of two conformational isomers of N²-[3,4-dihydroxy-DBC-1-yl]-dGuo. nih.gov The ability to distinguish between different stereoisomers is critical, as the biological activity of a molecule can be highly dependent on its three-dimensional structure. nih.gov

Table 3: NMR Spectroscopy in the Study of DBC Derivatives and Adducts

TechniqueApplicationKey Findings
High-Resolution NMR (¹H, ¹³C) Complete characterization of synthetic DBC derivatives. nih.govProvided detailed structural confirmation of 2-OH-DBC, 3-OH-DBC, and 4-OH-DBC. nih.gov
¹H NMR and COSY Structural elucidation of DBC-nucleic acid adducts. nih.govDetermined the connectivity and stereochemistry of nine different adducts, including conformational isomers. nih.gov

UV-Visible Spectroscopy and Fluorescence Techniques for Monitoring Molecular Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy are valuable tools for monitoring the molecular interactions of DBC and its metabolites. These techniques are based on the absorption and emission of light by molecules and can provide insights into binding events and changes in the molecular environment.

The UV-Vis spectra of DBC and its derivatives are used for their characterization. nih.gov For example, the identification of isolated metabolites from rat liver preparations was accomplished by comparing their UV and fluorescence spectra with those of authentic standards. nih.gov

Fluorescence spectroscopy is particularly sensitive for studying interactions. Changes in the fluorescence properties (e.g., intensity, wavelength) of a molecule upon binding to another can be used to determine binding affinities and understand the nature of the interaction. While direct studies on 7H-Dibenzo(c,g)carbazole-3,4-diol using these techniques were not found in the provided search results, the principles of fluorescence quenching and Förster resonance energy transfer (FRET) are broadly applicable to studying the interaction of such molecules with DNA and proteins. nih.gov The extended aromatic system of DBC suggests it possesses inherent fluorescence properties that can be exploited for such studies. nih.gov

Table 4: UV-Visible and Fluorescence Spectroscopy in DBC Research

TechniqueApplicationKey Findings
UV-Visible Spectroscopy Characterization and identification of DBC metabolites. nih.govUsed in conjunction with other techniques to confirm the identity of isolated metabolites. nih.gov
Fluorescence Spectroscopy Characterization and identification of DBC metabolites. nih.govComplemented UV-Vis spectroscopy for metabolite identification. nih.gov
Fluorescence Techniques Monitoring molecular interactions.Can provide information on binding events and affinities between DBC metabolites and biological macromolecules.

Computational and Theoretical Chemistry Studies on 7h Dibenzo C,g Carbazole 3,4 Diol

Molecular Modeling of Enzyme-Substrate Interactions (e.g., CYP binding to DBC and DBC-3,4-diol)

The metabolic activation of 7H-Dibenzo(c,g)carbazole is initiated by cytochrome P450 (CYP) enzymes, which catalyze the oxidation of the parent compound. Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the binding of DBC and its metabolites to the active site of these enzymes.

A significant computational study investigated the metabolism of DBC in human CYP1A1 using a combination of molecular docking, MD simulations, and quantum mechanical (QM) calculations. nih.gov The findings from this study offer crucial insights into the initial steps that lead to the formation of diol precursors like 7H-Dibenzo(c,g)carbazole-3,4-diol.

The study revealed that DBC can bind to the active site of CYP1A1 in two primary orientations, referred to as mode 1 and mode 2. nih.gov The stability of these binding modes is predominantly governed by nonpolar solvation energies. nih.gov Key interactions include hydrogen bonding between the carbazole (B46965) moiety of DBC and specific amino acid residues within the CYP1A1 active site. In mode 1, a hydrogen bond is formed with Asp320, while in mode 2, the interaction is with Ser116. nih.gov

Of these two binding modes, only mode 1 was identified as a "reactive" conformation, meaning it positions the DBC molecule favorably for metabolic transformation. nih.gov The computational analysis identified the C5 carbon as the most probable site for initial oxidation, a critical step that precedes the formation of diol derivatives. nih.gov The pyrrole (B145914) nitrogen of the carbazole was found to be unlikely to participate in the metabolic process. nih.gov

While direct molecular modeling studies on the binding of this compound to CYP enzymes are not extensively available, the principles derived from the study of the parent compound are highly relevant. The presence of the hydroxyl groups in the diol would likely alter the binding orientation and affinity within the enzyme's active site, influencing the subsequent epoxidation step.

Table 1: Computational Data on the Interaction of 7H-Dibenzo(c,g)carbazole (DBC) with CYP1A1

ParameterFindingSource
Binding Modes Two primary modes (mode 1 and mode 2) were identified. nih.gov
Key Interacting Residues Asp320 (mode 1) and Ser116 (mode 2) through hydrogen bonding. nih.gov
Driving Force for Binding Predominantly nonpolar solvation energies. nih.gov
Reactive Conformation Mode 1 was identified as the "reactive" conformation. nih.gov
Primary Metabolism Site The C5 position was identified as the dominant site for metabolism. nih.gov
Energy Barrier for Metabolism The metabolism of DBC is proposed to occur via an electrophilic addition-rearrangement mechanism with an energy barrier of 21.74 kcal/mol. nih.gov

Quantum Chemical Calculations of Diol Epoxide Formation and Reactivity

Following the formation of the this compound, the next critical step in the metabolic activation pathway is the epoxidation of the diol to form a highly reactive diol epoxide. Quantum chemical (QC) calculations are essential for understanding the energetics and mechanisms of this transformation, as well as the inherent reactivity of the resulting diol epoxide.

While specific QC studies on the epoxidation of this compound are scarce, research on structurally similar PAHs with crowded "fjord regions," such as benzo[c]phenanthrene (B127203), provides a valuable framework. nih.gov The fjord region in DBC, analogous to that in benzo[c]phenanthrene, is the sterically hindered region between the two terminal benzene (B151609) rings. This crowding influences the planarity of the molecule and the stereochemistry of its metabolites. nih.gov

QC studies on benzo[c]phenanthrene diol epoxides have shown that the nonplanarity of the aromatic system leads to multiple possible conformations of the diol epoxide. nih.gov These conformations are characterized by whether the hydroxyl and epoxide groups are in quasi-axial or quasi-equatorial positions and by the orientation of the epoxide oxygen relative to the rest of the molecule (termed "in" or "out"). nih.gov The relative energies of these conformers, which can be calculated using QC methods, are critical in determining the most likely structures to be formed in a biological system and their subsequent reactivity. The "in" conformers, where the epoxide oxygen is on the same side as the distal ring, have been found to be more stable. nih.gov

For this compound epoxide, QC calculations would be used to:

Determine the most stable stereoisomers (e.g., syn vs. anti-diol epoxides).

Calculate the energy barriers for the opening of the epoxide ring, which is the key step in its reaction with DNA.

Analyze the electronic properties of the diol epoxide, such as the distribution of positive charge in the carbocation intermediate formed upon epoxide ring opening, to predict the most likely sites of nucleophilic attack by DNA bases.

In Silico Prediction of DNA Adduct Formation and Stability

Once the reactive diol epoxide of 7H-Dibenzo(c,g)carbazole is formed, it can covalently bind to DNA, forming DNA adducts. These adducts can disrupt the normal functioning of DNA, leading to mutations and potentially cancer. In silico methods are valuable for predicting the preferred sites of adduction on DNA and the stability of the resulting adducts.

Experimental studies have shown that DBC and its derivatives form DNA adducts, primarily through the action of CYP1A1. nih.gov The highest levels of DNA adducts from DBC are observed in cells expressing this enzyme. nih.gov The pattern of DNA adducts suggests a metabolic pathway similar to that of other PAHs, involving the aromatic ring system. nih.gov

Computational approaches to predict DNA adduct formation typically involve:

Modeling the reaction between the diol epoxide and DNA bases: This can be done using quantum mechanical methods to calculate the reaction energies and activation barriers for the formation of covalent bonds between the diol epoxide and different nucleophilic sites on the DNA bases (e.g., the exocyclic amino groups of guanine (B1146940) and adenine).

Predicting the most favorable adducts: By comparing the calculated stabilities of different possible adducts, it is possible to predict which ones are most likely to form and persist in a biological system.

Molecular Dynamics Simulations of DNA-Adduct Conformations

The biological consequences of a DNA adduct are not only determined by its chemical structure but also by the conformational changes it induces in the DNA double helix. Molecular dynamics (MD) simulations are a powerful tool for studying the three-dimensional structure and dynamics of DNA that has been modified by a carcinogen.

MD simulations can provide insights into:

The local and global distortions of the DNA helix caused by the bulky dibenzocarbazole (B1207471) adduct. This includes changes in base pairing, helical twist, and bending of the DNA.

The orientation of the adduct within the DNA helix. The adduct may lie in the major or minor groove of the DNA, or it may intercalate between the base pairs.

The impact of the adduct on DNA flexibility and stability. These changes can affect the ability of DNA repair enzymes to recognize and remove the damage.

For a this compound-DNA adduct, MD simulations would be crucial for understanding how the adduct is accommodated within the DNA structure. Studies on other bulky PAH-DNA adducts have revealed a range of possible conformations, from those that cause minimal distortion to those that lead to significant disruption of the DNA helix. The specific conformation adopted by the DBC-diol epoxide adduct would depend on its stereochemistry and the sequence of the DNA to which it is bound. This conformational information is critical for understanding the mechanisms of mutagenesis and repair.

Future Research Perspectives and Challenges in the Study of 7h Dibenzo C,g Carbazole 3,4 Diol

Elucidation of Remaining Unknown Metabolic Pathways and Enzyme Involvement

A primary challenge in the study of 7H-Dibenzo(c,g)carbazole-3,4-diol is that the complete metabolic pathways leading to its formation and subsequent reactions are not fully known. oup.com Research has established that the Cytochrome P450 (CYP) family of enzymes is central to the initial oxidation of the parent compound, 7H-Dibenzo(c,g)carbazole (DBC). oup.com However, the precise sequence of events and the full cast of enzymes involved, especially in human tissues, require further investigation.

Studies using knockout mice and in vitro experiments with human enzymes have identified specific CYP enzymes—notably CYP1A1, CYP1A2, and CYP1B1—as key players in the hydroxylation of DBC. nih.gov These enzymes exhibit different specificities, producing various monohydroxylated metabolites (e.g., 1-OH-DBC, 2-OH-DBC, 3-OH-DBC, 4-OH-DBC). The formation of 4-OH-DBC is considered a critical step toward the creation of the 3,4-diol. nih.gov Beyond the CYP family, aldo-keto reductases (AKRs) are also implicated in the metabolic activation of DBC. oup.com

Future research must focus on identifying all the enzymes capable of metabolizing DBC and its derivatives in human tissues. A significant gap exists in understanding why certain pathways, such as the one producing the 3,4-diol, are favored in specific tissues, which may explain the organ-specific carcinogenicity of DBC. Some metabolic studies have successfully identified phenolic metabolites but failed to detect dihydrodiols, suggesting that the pathway to this compound may be less prominent or more complex than initially thought in certain experimental systems. acs.org A comprehensive mapping of these pathways is essential for predicting individual susceptibility and for developing targeted intervention strategies.

Enzyme FamilySpecific Enzymes ImplicatedRole in DBC Metabolism
Cytochrome P450 (CYP) CYP1A1, CYP1A2, CYP1B1Catalyze the initial hydroxylation of the DBC ring at various positions.
Aldo-Keto Reductase (AKR) AKR1C9Involved in the oxidation of DBC, contributing to its metabolic activation.

Development of Advanced Analytical Techniques for Low-Level Adduct Detection

The ultimate carcinogenic activity of this compound is mediated through its conversion to a diol epoxide, which can then form covalent bonds with DNA, creating DNA adducts. nih.gov These adducts represent a form of DNA damage that can lead to mutations and initiate cancer. cdc.gov A major challenge for risk assessment is the detection and quantification of these adducts, which often exist at extremely low levels in human tissues.

Historically, the ³²P-postlabeling assay has been a workhorse for detecting DNA adducts due to its exceptional sensitivity, capable of detecting as few as one adduct in 10¹⁰ nucleotides. nih.gov, nih.gov This technique has been successfully used to study DNA adduct formation by DBC and its derivatives in various cell and animal models. nih.gov However, ³²P-postlabeling has limitations, including its indirect nature and its inability to provide definitive structural information about the adduct. nih.gov

Modern mass spectrometry (MS) has become indispensable for adduct analysis. oup.com Techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) allow for both the sensitive detection and the structural characterization of specific adducts. oup.com The challenge lies in achieving sufficient sensitivity to measure adduct levels resulting from typical environmental exposures. oup.com

The most advanced technique for this purpose is Accelerator Mass Spectrometry (AMS). pnas.org, oup.com Originally developed for radiocarbon dating, AMS offers unparalleled sensitivity, with the ability to detect approximately one adduct per 10¹² nucleotides. oup.comnih.gov This allows for the study of adduct formation at doses relevant to human environmental exposure. nih.gov Future research will need to leverage and refine these high-sensitivity MS techniques to create a complete picture of the "adductome"—the totality of DNA adducts—in human populations exposed to DBC.

Analytical TechniquePrincipleDetection Limit (Adducts per Nucleotide)Structural Information
³²P-Postlabeling Assay Radioactive labeling of digested DNA adducts. nih.gov~1 in 10⁹ - 10¹⁰No (Indirect)
LC-ESI-MS/MS Separation by chromatography, detection by mass. oup.com~1 in 10⁸Yes (Specific)
Accelerator Mass Spectrometry (AMS) Ultra-sensitive counting of radiolabeled isotopes. oup.comnih.gov~1 in 10¹²No (Requires labeled compound)

Refined Understanding of Stereoselective Biological Outcomes

Stereochemistry adds another layer of complexity to the toxicology of this compound. When the diol is formed, it can exist as different stereoisomers (enantiomers and diastereomers) depending on the spatial arrangement of the hydroxyl groups. Each of these stereoisomers can, in turn, be metabolized to stereoisomeric diol epoxides. It is well-established for other polycyclic aromatic hydrocarbons that different stereoisomers can have vastly different biological activities and carcinogenic potencies.

A critical challenge is the lack of research into the stereoselective effects of DBC metabolites. Future studies must address several key areas. First, methods for the stereoselective synthesis of the different isomers of this compound and its subsequent diol epoxides are needed. nih.gov This would provide the pure standards necessary for biological testing.

Second, advanced analytical separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, must be developed and optimized to separate and quantify these isomers in biological samples. rsc.org, mdpi.com This will allow researchers to determine which isomers are preferentially formed by human metabolic enzymes.

Integration of Omics Data for Comprehensive Mechanistic Insights

To move beyond a one-pathway, one-effect model, future research must integrate "omics" technologies to gain a systems-level understanding of the cellular response to this compound. These technologies can provide a comprehensive snapshot of the global changes in genes, proteins, and metabolites following exposure.

Toxicogenomics: This involves analyzing changes in gene expression (the transcriptome) in response to a toxicant. For the diol, this could reveal the upregulation of genes involved in DNA repair, cell cycle arrest, apoptosis (programmed cell death), and metabolic detoxification, providing a detailed map of the cellular defense mechanisms.

Proteomics: This is the large-scale study of proteins. Proteomic analysis can identify changes in the abundance of specific enzymes involved in the metabolism of the diol or proteins critical for the DNA damage response. nih.gov For instance, studies on other carcinogens have used proteomics to identify modulated proteins involved in cell cycle regulation and metabolism. nih.gov

Metabolomics: This approach aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. mdpi.com A metabolome-wide association study could identify the full spectrum of metabolites produced from this compound and uncover disruptions in endogenous metabolic pathways, such as energy metabolism or lipid metabolism, that have been observed with other environmental contaminants. frigidzonemedicine.com.cn, nih.gov

The integration of these omics datasets offers the potential to build comprehensive models of the diol's toxicity. chemrxiv.org This holistic view can help identify novel biomarkers of exposure and effect, elucidate complex mechanisms of action, and better predict human health risks associated with this potent environmental carcinogen.

Q & A

Q. What are the established methods for synthesizing and purifying 7H-Dibenzo(c,g)carbazole derivatives?

  • Methodological Answer : Synthesis typically involves hydroxylation of 7H-Dibenzo(c,g)carbazole under controlled conditions. For example, derivatives like 7H-Dibenzo(c,g)carbazol-2-ol are synthesized via selective hydroxylation using ethanol or DMSO as solvents, followed by reflux (18–24 hours) and purification via recrystallization (ethanol-water mixtures) or column chromatography . Purity is confirmed using melting point analysis (152–154°C) and spectroscopic methods (NMR, FTIR) .

Q. What experimental evidence supports the carcinogenicity of 7H-Dibenzo(c,g)carbazole?

  • Methodological Answer : Carcinogenicity is demonstrated in animal models via intratracheal or dermal exposure. For instance, Syrian hamsters exposed to 3 mg of the compound showed hyperplastic epithelium and squamous metaplasia in the respiratory tract . Mouse skin bioassays revealed tumor induction at doses ≥0.1 µmol, with potency comparable to benzo[a]pyrene . The International Agency for Research on Cancer (IARC) classifies it as Group 2B (sufficient evidence in animals) .

Q. How is 7H-Dibenzo(c,g)carbazole detected and quantified in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods. Detection limits are enhanced using isotope dilution (e.g., ³H-labeled compounds) . Environmental matrices (e.g., air particulate matter) require Soxhlet extraction with dichloromethane, followed by silica gel cleanup .

Advanced Research Questions

Q. What are the metabolic pathways leading to 7H-Dibenzo(c,g)carbazole-3,4-diol activation and DNA adduct formation?

  • Methodological Answer : Metabolic activation occurs via cytochrome P450 1A1 (CYP1A1)-mediated oxidation to form 7H-Dibenzo(c,g)carbazole-3,4-dione, an o-quinone intermediate. This quinone reacts with DNA bases (e.g., deoxyguanosine) to form covalent adducts, detected via ³²P-postlabeling or LC-MS/MS . In vitro models using rat liver microsomes confirm adduct specificity at the N7 position of guanine .

Q. How do computational studies elucidate the regioselectivity of CYP1A1-mediated metabolism?

  • Methodological Answer : Density functional theory (DFT) and molecular docking reveal that CYP1A1 preferentially oxidizes the C3 and C4 positions due to favorable binding energy (-8.2 kcal/mol) and π-π interactions with Phe224/226 residues . Free energy barriers for epoxidation (15–20 kcal/mol) correlate with experimental metabolite profiles .

Q. What species-specific differences exist in the carcinogenic response to 7H-Dibenzo(c,g)carbazole?

  • Methodological Answer : Mice exhibit higher susceptibility to skin tumors (50% incidence at 0.1 µmol) compared to hamsters, which develop respiratory lesions. This is attributed to differences in CYP1A1 expression and DNA repair efficiency . Cross-species extrapolation requires in vitro hepatocyte models to assess metabolic competency .

Q. How does this compound interact with co-occurring pollutants in complex mixtures?

  • Methodological Answer : Synergistic effects are studied using factorial experimental designs. For example, coexposure with benzo[a]pyrene in mouse skin models increases tumor multiplicity by 2.5-fold compared to individual compounds, likely due to shared CYP1A1 activation pathways . Competitive inhibition assays in microsomes quantify metabolic interference .

Q. What advanced analytical techniques resolve contradictions in DNA adduct quantification across studies?

  • Methodological Answer : Discrepancies arise from adduct instability during sample preparation. Use of stabilizing agents (e.g., ascorbic acid) and cryogenic grinding improves recovery. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) differentiates isomeric adducts (e.g., C8 vs. N7 guanine adducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.